Methyl 4-(2-aminooxazol-5-yl)benzoate
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Overview
Description
Methyl 4-(2-aminooxazol-5-yl)benzoate is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminooxazol-5-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(2-aminooxazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, forming the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by esterification. Green chemistry principles are increasingly being applied to minimize the use of hazardous reagents and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-aminooxazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce amino-substituted oxazoles.
Scientific Research Applications
Methyl 4-(2-aminooxazol-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminooxazol-5-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
- Methyl 4-(2-methyl-1,3-oxazol-5-yl)benzoate
- Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate
Comparison: Methyl 4-(2-aminooxazol-5-yl)benzoate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 4-(2-amino-1,3-oxazol-5-yl)benzoate |
InChI |
InChI=1S/C11H10N2O3/c1-15-10(14)8-4-2-7(3-5-8)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13) |
InChI Key |
SMBCZFUVIHHRJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
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